2-Amino-2-(3-oxocyclohexyl)acetamide

Lipophilicity Drug-likeness ADME prediction

2-Amino-2-(3-oxocyclohexyl)acetamide (CAS 1541342-69-1; molecular formula C8H14N2O2; MW 170.21 g/mol) is a chiral α-amino acetamide derivative bearing a 3-oxocyclohexyl substituent at the α-carbon. The compound belongs to the broader class of aminocyclohexyl amide building blocks, a family widely exploited in medicinal chemistry for kappa-opioid receptor ligand development, OSC (oxidosqualene cyclase) inhibition, and CRF-1 receptor antagonist programs.

Molecular Formula C8H14N2O2
Molecular Weight 170.21 g/mol
Cat. No. B13320688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-(3-oxocyclohexyl)acetamide
Molecular FormulaC8H14N2O2
Molecular Weight170.21 g/mol
Structural Identifiers
SMILESC1CC(CC(=O)C1)C(C(=O)N)N
InChIInChI=1S/C8H14N2O2/c9-7(8(10)12)5-2-1-3-6(11)4-5/h5,7H,1-4,9H2,(H2,10,12)
InChIKeyLLTDNXTWIFGADX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-2-(3-oxocyclohexyl)acetamide (CAS 1541342-69-1): Chemical Identity, Pharmacophore Class, and Procurement-Relevant Classification


2-Amino-2-(3-oxocyclohexyl)acetamide (CAS 1541342-69-1; molecular formula C8H14N2O2; MW 170.21 g/mol) is a chiral α-amino acetamide derivative bearing a 3-oxocyclohexyl substituent at the α-carbon . The compound belongs to the broader class of aminocyclohexyl amide building blocks, a family widely exploited in medicinal chemistry for kappa-opioid receptor ligand development, OSC (oxidosqualene cyclase) inhibition, and CRF-1 receptor antagonist programs [1]. Its structural signature—an sp3-rich cyclohexanone ring coupled with an α-amino primary amide—places it at the intersection of conformationally constrained amino acid mimetics and ketone-functionalized chiral scaffolds used in fragment-based drug discovery and peptidomimetic design [2]. The compound is commercially sourced at 95% minimum purity from multiple specialty chemical suppliers, with documented storage at ambient temperature in dry conditions and classification as non-hazardous for transport .

Why 2-Amino-2-(3-oxocyclohexyl)acetamide Cannot Be Replaced by In-Class Analogs Without Quantitative Revalidation


The class of aminocyclohexyl amide derivatives spans a wide physicochemical and stereoelectronic range, and the specific substitution pattern of 2-amino-2-(3-oxocyclohexyl)acetamide—an α-amino primary amide with a 3-oxo substituent on the cyclohexyl ring—produces a LogP, polar surface area (TPSA), and hydrogen-bond acceptor profile that differs substantially from its closest commercial analogs . The saturated des-oxo comparator (2-amino-2-cyclohexylacetamide) loses one H-bond acceptor and shifts LogP by approximately +0.82 units toward higher lipophilicity . The 4-oxo regioisomer (2-amino-N-(4-oxo-cyclohexyl)-acetamide) reverses the amide connectivity, relocating the primary amine from the α-position to the acetamide side chain, thereby altering both the spatial disposition of H-bond donors and the conformational preferences of the cyclohexyl ring system . The carboxylic acid and methyl ester analogs introduce an ionizable or hydrolytically labile functional group respectively, fundamentally changing reactivity in amide coupling, reductive amination, and multi-step synthetic sequences . These differences are not cosmetic—they directly govern compound behavior in biochemical assays, synthetic transformations, and formulation protocols, making generic substitution without quantitative re-optimization demonstrably risky.

Quantitative Differentiation Evidence for 2-Amino-2-(3-oxocyclohexyl)acetamide Versus Closest Analogs


LogP Reduction of ~0.82 Units Versus the Des-Oxo Saturated Analog Confers Enhanced Aqueous Compatibility

2-Amino-2-(3-oxocyclohexyl)acetamide exhibits a computed LogP of -0.4417, compared to +0.3793 for its fully saturated des-oxo analog 2-amino-2-cyclohexylacetamide . The introduction of the 3-oxo ketone group thus produces a LogP shift of -0.821 log units, crossing the threshold from positive (lipophilic) to negative (hydrophilic) partition behavior. Both values are derived from the same computational method (XLogP3 as implemented by the respective vendor cheminformatics platforms) enabling cross-study comparison .

Lipophilicity Drug-likeness ADME prediction

Polar Surface Area Expansion of +17.07 Ų and Additional H-Bond Acceptor Differentiate the 3-Oxo Acetamide from the Saturated Scaffold

The target compound records a topological polar surface area (TPSA) of 86.18 Ų with 3 hydrogen-bond acceptor atoms, compared to TPSA of 69.11 Ų and only 2 H-bond acceptors for 2-amino-2-cyclohexylacetamide . The 3-oxo ketone oxygen accounts for the entire ~17 Ų TPSA increment and the additional H-bond acceptor site. Both compounds share 2 H-bond donors and 2 rotatable bonds, isolating the ketone as the sole structural differentiator .

Polar surface area Hydrogen bonding Permeability

Amide Functional Group Enables Non-Ionizable, Hydrolytically Stable Chemistry Distinct from Carboxylic Acid and Ester Analogs

The target compound bears a primary amide (-CONH2) at the α-position, distinguishing it from the carboxylic acid analog 2-amino-2-(3-oxocyclohexyl)acetic acid (CAS 1533706-69-2; LogP 0.1576; predicted pKa ~2.20) [1] and the methyl ester analog methyl 2-amino-2-(3-oxocyclohexyl)acetate (CAS 1378268-77-9; predicted pKa ~7.13) [2]. The carboxylic acid comparator is ionized at physiological pH (pKa 2.20), conferring a permanent negative charge in biological media, while the ester is susceptible to base-catalyzed and enzymatic hydrolysis. The primary amide of the target compound is non-ionizable across the physiological pH range and exhibits substantially greater hydrolytic stability than the ester, while retaining the capacity for hydrogen bonding as both donor (NH2) and acceptor (C=O) .

Functional group stability Amide coupling Synthetic compatibility

Regioisomeric Position of the Ketone at C3 on the Cyclohexyl Ring Creates Distinct Conformational and Reactivity Properties Versus 4-Oxo and 2-Oxo Regioisomers

The target compound places the ketone at the 3-position (meta-like) relative to the α-aminoacetamide-substituted carbon (C1) of the cyclohexyl ring, as confirmed by SMILES O=C(N)C(N)C1CC(=O)CCC1 . The closest commercial regioisomer, 2-amino-N-(4-oxo-cyclohexyl)-acetamide (CAS 1353947-16-6), differs in two fundamental ways: (a) the ketone is at the 4-position (para-like), and (b) the primary amine is relocated from the α-carbon to the acetamide side chain nitrogen (SMILES: NCC(=O)NC1CCC(=O)CC1), reversing the amide connectivity . In the target compound, the 1,3-relationship between the α-aminoacetamide substituent and the ketone places these groups on alternating ring carbons of the chair conformer, creating a stereoelectronic environment distinct from both the 1,4-relationship of the 4-oxo regioisomer and the hypothetical 1,2-relationship of a 2-oxo regioisomer. The 3-oxo placement avoids the potential for intramolecular H-bonding or imine/enamine formation between the α-amine and ketone that a 2-oxo regioisomer would present .

Regiochemistry Conformational analysis Ketone reactivity

Chiral α-Amino Amide Scaffold Provides a Single Stereogenic Center for Enantioselective Synthesis and Diastereomeric Resolution

The α-carbon of 2-amino-2-(3-oxocyclohexyl)acetamide constitutes a single stereogenic center, making the compound chiral. The related (2S)-2-amino-2-(3-oxocyclohexyl)acetic acid enantiomer has been accessed via chiral resolution techniques including chiral chromatography and enzymatic methods from racemic mixtures synthesized through Friedel-Crafts acylation and cyclohexanone functionalization [1]. The corresponding methyl ester analog (methyl 2-amino-2-(3-oxocyclohexyl)acetate) is explicitly characterized as 'a versatile chiral building block used in organic synthesis and pharmaceutical applications' enabling the preparation of complex heterocycles and bioactive molecules [2]. By contrast, the des-oxo saturated comparator 2-amino-2-cyclohexylacetamide also bears a chiral α-carbon but lacks the ketone handle for further stereoselective transformations, while the 4-oxo regioisomer with side-chain amine connectivity has a prochiral cyclohexyl ring but no α-amino stereocenter .

Chirality Asymmetric synthesis Chiral resolution

Evidence-Backed Application Scenarios Where 2-Amino-2-(3-oxocyclohexyl)acetamide Provides Measurable Advantage


Fragment-Based Drug Discovery Requiring Low-LogP, High-TPSA Amide Building Blocks for Peripheral Target Selectivity

In fragment libraries targeting peripheral proteins where CNS exclusion is desired, the LogP of -0.4417 and TPSA of 86.18 Ų place 2-amino-2-(3-oxocyclohexyl)acetamide above the typical CNS-permeability TPSA threshold of ~90 Ų but well within the fragment-like property space (MW 170.21 < 300 Da) . The des-oxo saturated analog (LogP +0.38, TPSA 69.11 Ų) falls within CNS-favorable space and would be a poor surrogate if peripheral selectivity is the design goal; the 0.82 log unit difference represents a meaningful partitioning bias . This compound is particularly suited for FBDD campaigns against metabolic targets (e.g., OSC, validated by the aminoalkylamide-substituted cyclohexyl patent family) where the ketone provides both a favorable polarity shift and a synthetic vector for fragment growth .

Peptidomimetic Design Requiring a Conformationally Constrained, Non-Ionizable α-Amino Acid Surrogate with a Ketone Derivatization Handle

The α-amino primary amide configuration of 2-amino-2-(3-oxocyclohexyl)acetamide mimics the C-terminus of an amino acid residue while the cyclohexyl ring constrains backbone conformation—a strategy employed with the related (2R)- and (2S)-2-amino-2-(3-oxocyclohexyl)acetic acid enantiomers to 'rigidify peptide backbones and introduce stereochemical complexity' . Unlike the carboxylic acid analog (pKa ~2.20), the primary amide remains uncharged across the full physiological pH range, eliminating pH-dependent solubility and charge state variability that complicates biophysical assay interpretation . The 3-oxo ketone simultaneously functions as a synthetic handle for oxime/hydrazone ligation, reductive amination with amine-bearing pharmacophores, or Grignard addition to generate tertiary alcohol derivatives without requiring orthogonal protection of the amide . The 4-oxo regioisomer cannot serve this role because its amine is on the side chain, losing the α-amino acid backbone geometry critical for peptide incorporation .

Parallel Library Synthesis Exploiting Orthogonal Reactivity of the α-Amine and 3-Ketone for Divergent Derivatization

2-Amino-2-(3-oxocyclohexyl)acetamide presents two chemically orthogonal reactive sites: a primary aliphatic amine (pKa ~9–10, nucleophilic) and a cyclohexanone carbonyl (electrophilic, pKa of α-protons ~16–18). This orthogonality enables sequential, protecting-group-minimal diversification strategies—for example, reductive amination at the ketone followed by amide coupling or sulfonylation at the α-amine, or vice versa—without cross-reactivity . The des-oxo saturated analog cannot participate in ketone-directed chemistry, limiting its diversification to the amine only . The carboxylic acid analog would require protection of the acid before amine-directed reactions, adding two synthetic steps (protection and deprotection) per sequence . Patent literature on aminocyclohexyl amide derivatives demonstrates that precisely this type of orthogonal ketone/amine functionalization underpins the synthesis of biologically active kappa-opioid and antiarrhythmic aminocyclohexyl compounds .

Procurement of a Structurally Authenticated 3-Oxo Building Block Where Regioisomeric Purity Is Critical for SAR Reproducibility

Commercial sourcing data confirms that 2-amino-2-(3-oxocyclohexyl)acetamide is available at 95% minimum purity from multiple suppliers including AKSci, Leyan, and Biosynth (via CymitQuimica) . Critically, the structural authentication is regioisomer-specific: the SMILES O=C(N)C(N)C1CC(=O)CCC1 unambiguously assigns the ketone to the 3-position with the α-aminoacetamide at C1 . The 4-oxo regioisomer (CAS 1353947-16-6) is sold under a distinct CAS number with different connectivity (SMILES: NCC(=O)NC1CCC(=O)CC1), enabling clear procurement differentiation . For structure-activity relationship (SAR) studies where the spatial relationship between the ketone and the amide-bearing chiral center determines target binding, the regioisomeric integrity guaranteed by separate CAS registration and independent batch quality control is a non-negotiable procurement criterion that generic 'cyclohexyl acetamide' sourcing cannot satisfy .

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